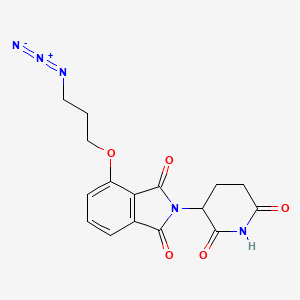
Thalidomide-O-C3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-C3-azide is a modified version of the cereblon (CRBN) inhibitor Thalidomide. It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This compound is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
The synthesis of Thalidomide-O-C3-azide involves click chemistry modifications of Thalidomide. The azide group is introduced to Thalidomide through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in various scientific publications . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Thalidomide-O-C3-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-C3-azide has a wide range of scientific research applications:
Biology: It serves as a tool for studying protein-protein interactions and the ubiquitin-proteasome system.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
Thalidomide-O-C3-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the selectivity of the ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its role in PROTACs and targeted protein degradation.
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-C3-azide is unique due to its azide group, which allows for click chemistry modifications. Similar compounds include:
Thalidomide: The parent compound, which lacks the azide group and is primarily used as an immunomodulatory drug.
Lenalidomide and Pomalidomide: Thalidomide analogues with different modifications that enhance their therapeutic properties.
Azidoindolines: Compounds containing azide groups that are used in various chemical and biological applications.
This compound stands out due to its specific use in PROTAC synthesis and its ability to undergo CuAAC reactions.
Eigenschaften
Molekularformel |
C16H15N5O5 |
|---|---|
Molekulargewicht |
357.32 g/mol |
IUPAC-Name |
4-(3-azidopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N5O5/c17-20-18-7-2-8-26-11-4-1-3-9-13(11)16(25)21(15(9)24)10-5-6-12(22)19-14(10)23/h1,3-4,10H,2,5-8H2,(H,19,22,23) |
InChI-Schlüssel |
FSVXNXHJEDNHGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate](/img/structure/B12362704.png)
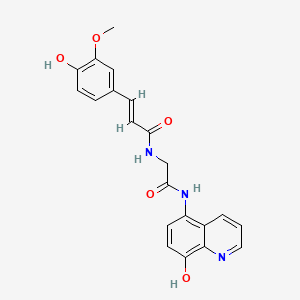
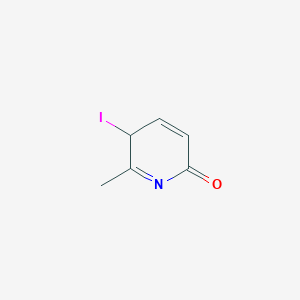
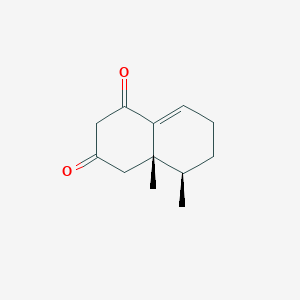
![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)





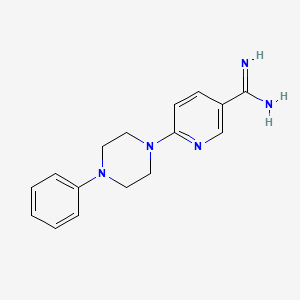
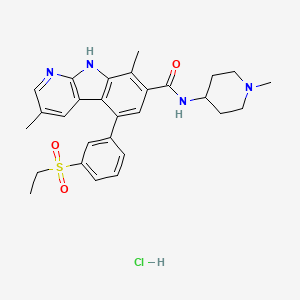
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
